2,2',7'-Tribromo-9,9'-spirobi[fluorene]
Overview
Description
2,2’,7’-Tribromo-9,9’-spirobi[fluorene] is a derivative of spirobifluorene (SBF). It is used as a blue-emitting material in electroluminescent devices . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the color stability by preventing the formation of aggregates or excimers .
Molecular Structure Analysis
The molecular formula of 2,2’,7’-Tribromo-9,9’-spirobi[fluorene] is C25H13Br3, and its molecular weight is 553.09 . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
2,2’,7’-Tribromo-9,9’-spirobi[fluorene] is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Scientific Research Applications
Organic Electronics Applications
A significant application of 2,2',7'-Tribromo-9,9'-spirobi[fluorene] derivatives is in the fabrication of stable organic blue-light-emitting devices. For instance, polymers derived from similar structures, such as Poly[spiro(fluorene-9,9‘-xanthene)], demonstrate stable blue emission, high glass transition temperatures, and good thermal stability when used as the emitting layer in LED devices. These materials exhibit efficient and stable blue emission with a turn-on voltage of 6 V and a maximum external quantum efficiency of 1.74% ph/el, highlighting their potential for use in display technology and lighting applications (Tseng et al., 2005).
Polymer Science and Materials Engineering
Research into 2,2',7'-Tribromo-9,9'-spirobi[fluorene] and its derivatives has led to advancements in polymer science, particularly in the synthesis of high-performance polyimides and organic polymers. Novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeletons exhibit outstanding organosolubility, optical transparency, low moisture absorption, and excellent thermal stability. These materials can form transparent, flexible, and strong films, suitable for applications in electronics and optoelectronics due to their low dielectric constants and high decomposition temperatures (Zhang et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2,2’,7-Tribromo-9,9’-spirobi[fluorene] is in the field of optoelectronics. It is used as a blue-emitting material in electroluminescent devices . The compound is a derivative of spirobifluorene (SBF), known for its excellent thermal and chemical stabilities .
Mode of Action
The compound interacts with its target by emitting blue light when used in electroluminescent devices . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .
Biochemical Pathways
Its synthesis involves brominating 9,9’-spirobifluorene using bromine as the oxidising agent and iron (iii) chloride as the catalyst .
Pharmacokinetics
It is known to have excellent thermal and chemical stabilities .
Result of Action
The result of the compound’s action is the emission of blue light in electroluminescent devices . It also contributes to the colour stability of these devices .
Action Environment
The action of 2,2’,7-Tribromo-9,9’-spirobi[fluorene] is influenced by environmental factors such as temperature and the presence of other materials in the device. Its excellent thermal stability allows it to function effectively in a variety of conditions .
Properties
IUPAC Name |
2,2',7'-tribromo-9,9'-spirobi[fluorene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13Br3/c26-14-5-8-18-17-3-1-2-4-21(17)25(22(18)11-14)23-12-15(27)6-9-19(23)20-10-7-16(28)13-24(20)25/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUDENSTNNSGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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